2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate
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Overview
Description
2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate: is a complex organic compound that combines the structural features of acetamidophenyl and dichloropyridine sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of 2,6-dichloropyridine, which can be synthesized by the chlorination of pyridine . The next step involves the sulfonation of 2,6-dichloropyridine to introduce the sulfonate group. Finally, the acetamidophenyl group is introduced through a coupling reaction, often using acetic anhydride and a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonate group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridine or sulfonate groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate is used as a building block for the synthesis of more complex molecules. It can be employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and binding affinity, while the dichloropyridine moiety can participate in specific interactions with the target molecule .
Comparison with Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate.
2,6-Dichloropyridin-3-amine: Another derivative of dichloropyridine with different functional groups.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetamidophenyl and sulfonate groups makes it versatile for various applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2-acetamidophenyl) 2,6-dichloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8(18)16-9-4-2-3-5-10(9)21-22(19,20)11-6-7-12(14)17-13(11)15/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVSSLUFMCZHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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